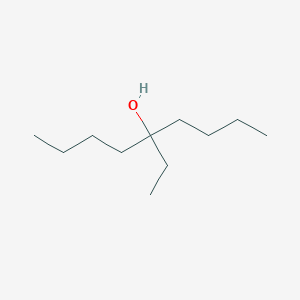

5-Ethylnonan-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5340-51-2 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

5-ethylnonan-5-ol |

InChI |

InChI=1S/C11H24O/c1-4-7-9-11(12,6-3)10-8-5-2/h12H,4-10H2,1-3H3 |

InChI Key |

JLLWXWTZAZXXGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tertiary Alcohols: 5-Ethylnonan-5-ol as a Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tertiary alcohols, with a specific focus on 5-Ethylnonan-5-ol. The document details the primary synthetic methodologies, experimental protocols, and data interpretation relevant to researchers in organic synthesis and drug development.

Introduction to Tertiary Alcohols and Their Significance

Tertiary alcohols are organic compounds in which a hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and specialty chemicals. The unique steric and electronic properties of tertiary alcohols make them valuable intermediates in the synthesis of complex molecules, contributing to the development of new therapeutic agents and advanced materials. This compound serves as a representative example of a simple, acyclic tertiary alcohol, the synthesis of which illustrates fundamental principles of carbon-carbon bond formation.

Primary Synthetic Routes to this compound

The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a carbonyl compound.[1] For the synthesis of this compound, two principal retrosynthetic disconnections can be envisioned, leading to two viable synthetic pathways.

Route A: Grignard Reaction with a Ketone

This route involves the reaction of a ketone, nonan-5-one, with an ethyl Grignard reagent, such as ethylmagnesium bromide. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.[2]

Route B: Grignard Reaction with an Ester

An alternative approach utilizes an ester, such as ethyl pentanoate, and an excess of an ethyl Grignard reagent.[3] In this case, the first equivalent of the Grignard reagent adds to the ester carbonyl, forming a ketone intermediate after the elimination of the ethoxide leaving group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[3][4] It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the two routes described above. It is imperative that all reactions involving Grignard reagents are carried out under strictly anhydrous (water-free) conditions, as even trace amounts of water will quench the Grignard reagent.[5] All glassware should be thoroughly dried, and anhydrous solvents must be used.

General Protocol for Grignard Reagent Preparation (Ethylmagnesium Bromide)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

-

Reagent Addition: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

-

Initiation: A small portion of a solution of bromoethane (B45996) in the anhydrous solvent is added from the dropping funnel. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane (B42909) if it does not start spontaneously. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

-

Grignard Formation: The remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol for Synthesis of this compound from Nonan-5-one (Route A)

-

Reaction Setup: The prepared ethylmagnesium bromide solution is cooled in an ice bath.

-

Substrate Addition: A solution of nonan-5-one in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred Grignard reagent solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Protocol for Synthesis of this compound from Ethyl Pentanoate (Route B)

-

Reaction Setup: A solution of ethyl pentanoate in an anhydrous solvent is placed in a dropping funnel.

-

Grignard Reaction: The ethyl pentanoate solution is added dropwise to a stirred solution of at least two equivalents of ethylmagnesium bromide (prepared as in section 3.1) at 0 °C.

-

Reaction Completion and Workup: The procedure is analogous to that described in section 3.2 (steps 3-5).

-

Purification: The crude product is purified by distillation or column chromatography.

Data Presentation

| Property | Value |

| Molecular Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Typical Yield (Grignard) | 60-80% (estimated) |

Table 1: Physical and Chemical Properties of this compound.

| Technique | Predicted Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 9H, CH₃), δ ~1.2-1.6 (m, 14H, CH₂), δ ~1.5 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~75 (quaternary C-OH), δ ~30-40 (CH₂), δ ~14 (CH₃) |

| IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~2960-2850 cm⁻¹ (C-H stretch) |

Table 2: Predicted Spectroscopic Data for this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

Caption: Synthesis of this compound from a ketone.

Caption: Synthesis of this compound from an ester.

Conclusion

The synthesis of tertiary alcohols, exemplified by this compound, is a cornerstone of modern organic chemistry. The Grignard reaction provides a reliable and versatile method for their preparation from readily available ketones or esters. This guide has outlined the key synthetic strategies and provided generalized experimental protocols. While specific quantitative data for this compound is not widely published, the principles and procedures described herein offer a solid foundation for its successful synthesis and for the synthesis of other tertiary alcohols crucial in research and development. Careful attention to anhydrous reaction conditions is paramount to achieving high yields in these transformations.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]

- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Grignard Synthesis of 5-Ethylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Grignard reaction for the synthesis of the tertiary alcohol, 5-Ethylnonan-5-ol. It covers the core chemical principles, detailed experimental protocols, and expected analytical data, tailored for a technical audience in research and development.

Introduction to the Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Discovered by Nobel laureate Victor Grignard, this organometallic reaction involves the addition of a Grignard reagent (an organomagnesium halide) to a carbonyl group. For the synthesis of tertiary alcohols, a Grignard reagent can be reacted with either a ketone or an ester. In the case of this compound, two primary retrosynthetic pathways are considered:

-

Route A: The reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with a nine-carbon ketone (nonan-5-one).

-

Route B: The reaction of a butyl Grignard reagent (butylmagnesium bromide) with a five-carbon ketone (pentan-3-one).

This guide will focus on Route B, the reaction of butylmagnesium bromide with pentan-3-one, as it utilizes more common and readily available starting materials.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Grignard reaction is a two-step process. The first step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Reaction Mechanism

The diagram below illustrates the reaction mechanism for the synthesis of this compound from pentan-3-one and butylmagnesium bromide.

Spectroscopic Analysis of 5-Ethylnonan-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 5-Ethylnonan-5-ol. Due to the limited availability of experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and expected key absorptions for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and knowledge of characteristic functional group absorptions.

Table 1: Predicted ¹H NMR Data for this compound

(Prediction generated using online NMR prediction tools)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.90 | Triplet | 6H | -CH₃ (C1 and C1') |

| ~1.25-1.45 | Multiplet | 12H | -CH₂- (C2, C3, C4, C2', C3', C4') |

| ~1.48 | Quartet | 4H | -CH₂- (adjacent to quaternary C) |

| ~1.55 | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

(Prediction generated using online NMR prediction tools)

| Chemical Shift (ppm) | Assignment |

| ~8.0 | -CH₃ (of ethyl group) |

| ~14.0 | -CH₃ (of butyl groups) |

| ~23.0 | -CH₂- |

| ~26.0 | -CH₂- |

| ~30.0 | -CH₂- (of ethyl group) |

| ~42.0 | -CH₂- (adjacent to quaternary C) |

| ~75.0 | C5 (quaternary carbon with -OH) |

Table 3: Expected Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3550-3200 | Strong, Broad | Alcohol | O-H Stretch (Hydrogen-bonded) |

| ~2960-2850 | Strong | Alkane | C-H Stretch |

| ~1465 | Medium | Alkane | C-H Bend |

| ~1375 | Medium | Alkane | C-H Bend (CH₃) |

| ~1200-1100 | Strong | Tertiary Alcohol | C-O Stretch |

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 172 | Molecular Ion (M⁺) - Expected to be weak or absent for a tertiary alcohol.[1][2] |

| 157 | [M - CH₃]⁺ - Loss of a methyl radical. |

| 143 | [M - C₂H₅]⁺ - Loss of an ethyl radical via alpha-cleavage, a common fragmentation pathway for alcohols.[3][4] |

| 129 | [M - C₃H₇]⁺ - Loss of a propyl radical. |

| 115 | [M - C₄H₉]⁺ - Loss of a butyl radical via alpha-cleavage.[3][4] |

| 154 | [M - H₂O]⁺ - Dehydration, a characteristic fragmentation of alcohols, resulting in the loss of a water molecule.[1][3][4] |

| 87 | [C₅H₁₁O]⁺ - Result of cleavage at the alpha-carbon. |

| 59 | [C₃H₇O]⁺ - A common fragment for tertiary alcohols. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

-

For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[5][6]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and acquisition time. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans will be necessary.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and integration to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a soft cloth or wipe dampened with a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.[2]

-

-

Data Acquisition :

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis :

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting transmittance or absorbance spectrum, identifying the characteristic absorption bands and their corresponding functional groups. Pay close attention to the O-H stretch, C-H stretch, and C-O stretch regions for an alcohol.[7]

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the ionization technique used.

-

-

Instrument Setup and Data Acquisition :

-

Choose an appropriate ionization method. For a relatively small, volatile molecule like this compound, Electron Ionization (EI) is a common choice. Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used.

-

Introduce the sample into the mass spectrometer. For a liquid sample, this can be done via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]

-

Set the parameters for the mass analyzer (e.g., mass range, scan speed).

-

Acquire the mass spectrum.

-

-

Data Analysis :

-

Identify the molecular ion peak (M⁺), if present. For tertiary alcohols, the molecular ion is often weak or absent.[1][2]

-

Analyze the fragmentation pattern. Identify key fragment ions and the neutral losses that led to their formation. For an alcohol, look for characteristic losses such as water (18 Da) and alkyl radicals resulting from alpha-cleavage.[1][3][4]

-

Compare the observed fragmentation pattern with known fragmentation mechanisms for alcohols to confirm the structure.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. GCMS Section 6.10 [people.whitman.edu]

- 2. whitman.edu [whitman.edu]

- 3. brainly.com [brainly.com]

- 4. m.youtube.com [m.youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]

5-Ethylnonan-5-ol CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylnonan-5-ol (CAS Number: 5340-51-2), a tertiary alcohol with potential applications in various scientific domains. This document collates available registry information, computed physicochemical properties, and general synthetic and analytical methodologies relevant to this class of compounds. Due to the limited publicly available experimental data for this compound, this guide also presents generalized protocols and conceptual frameworks applicable to its study. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Registry Information

This compound is a tertiary alcohol characterized by a hydroxyl group attached to the fifth carbon of a nonane (B91170) chain, which is also substituted with an ethyl group at the same position.

| Identifier | Value | Reference |

| CAS Number | 5340-51-2 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C11H24O | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Canonical SMILES | CCCCC(CC)(O)CCCC | [1] |

| InChI Key | JLLWXWTZAZXXGN-UHFFFAOYSA-N | [1] |

| ChemSpider ID | 190283 | [2] |

| PubChem CID | 219511 | [1] |

Physicochemical Properties

The majority of available data on the physicochemical properties of this compound is derived from computational models. These predicted values offer initial insights into the compound's behavior.

| Property | Predicted Value | Source |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 172.182715385 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Experimental Protocols

General Synthesis of Tertiary Alcohols via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, one possible route is the reaction of pentan-5-one (also known as dipropyl ketone) with ethylmagnesium bromide.

Reaction Scheme:

Methodology:

-

Preparation of Grignard Reagent: Ethyl bromide is slowly added to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming ethylmagnesium bromide.

-

Reaction with Ketone: A solution of pentan-5-one in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This protonates the intermediate magnesium alkoxide to yield the tertiary alcohol.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the different types of protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methylene (B1212753) protons of the ethyl and butyl chains would exhibit complex splitting patterns.

-

¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the molecule. The carbon bearing the hydroxyl group would be significantly downfield.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and a C-O stretching vibration would be present in the 1100-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak due to the facile dehydration of the tertiary alcohol. The fragmentation pattern would be dominated by alpha-cleavage and dehydration, leading to characteristic fragment ions.

Safety and Handling

Specific toxicology and safety data for this compound are not available. However, based on the general properties of similar aliphatic alcohols, the following precautions should be observed:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Alcohols are flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

-

Health Hazards: May cause skin and eye irritation. Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and drowsiness. Ingestion may be harmful.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, its structural features suggest potential areas for investigation.

-

As a Molecular Scaffold: The lipophilic alkyl chains and the reactive hydroxyl group make this compound a potential starting material or scaffold for the synthesis of more complex molecules with potential biological activity. The hydroxyl group can be a site for derivatization to introduce various functional groups.

-

In Fragment-Based Drug Discovery: Its relatively small size and simple structure could make it a candidate for inclusion in fragment libraries for screening against biological targets.

-

As an Excipient: The amphiphilic nature of long-chain alcohols can sometimes be exploited in drug formulation to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Conclusion

This compound is a simple tertiary alcohol for which basic chemical identity and computed physicochemical properties are available. However, a significant gap exists in the scientific literature regarding its experimental synthesis, characterization, and biological activity. This guide provides a foundation of the known information and outlines general methodologies that can be applied to further investigate this compound. Future research is needed to unlock the potential of this compound in chemistry and the life sciences.

References

Technical Guide: Purity and Assay of 5-Ethylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylnonan-5-ol is a tertiary alcohol with potential applications in various fields, including its use as a solvent, intermediate in chemical synthesis, and potentially in the formulation of pharmaceutical products. As with any compound intended for research or development, establishing its purity and developing reliable assay methods are critical first steps to ensure reproducibility and safety. This technical guide provides an in-depth overview of the analytical methods for determining the purity and assay of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the development of analytical methods, particularly for chromatographic techniques.

| Property | Value | Source |

| Molecular Formula | C11H24O | PubChem[1][2] |

| Molecular Weight | 172.31 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 5340-51-2 | PubChem[1][2] |

| Appearance | Colorless liquid (predicted) | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | General knowledge |

Purity and Assay Data

The purity of a given batch of this compound can be determined using various analytical techniques. The following table summarizes hypothetical but representative data obtained from such analyses.

| Analytical Method | Parameter | Result |

| Gas Chromatography (GC-FID) | Purity Assay | 99.5% |

| Major Impurity 1 (Unidentified) | 0.2% | |

| Major Impurity 2 (Unidentified) | 0.15% | |

| Total Impurities | 0.5% | |

| Karl Fischer Titration | Water Content | 0.05% |

| Loss on Drying (LOD) | Volatile Content | 0.1% |

| Heavy Metals | Heavy Metal Content | < 10 ppm |

Experimental Protocols

Detailed methodologies for the key experiments to determine the purity and assay of this compound are provided below.

Gas Chromatography (GC) for Purity Assay and Impurity Profiling

Gas chromatography is a robust and widely used technique for separating and quantifying volatile and semi-volatile compounds.[3][4][5] For a long-chain alcohol like this compound, GC is the method of choice for purity determination.

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium or Nitrogen[3]

-

Injector: Split/Splitless

-

Data Acquisition System

Reagents and Materials:

-

This compound sample

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Hexane)

-

Reference standard of this compound (if available)

Procedure:

-

Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent to achieve a concentration within the range of the calibration curve.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Detector Temperature: 300 °C

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

-

Analysis: Inject the prepared standard solutions and the sample solution into the GC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed by the injection of the reference standard.

-

Calculate the area of each peak in the chromatogram.

-

The purity of the sample is determined by the area percent method:

-

% Purity = (Area of this compound peak / Total area of all peaks) x 100

-

-

Quantify impurities by comparing their peak areas to the calibration curve of the main analyte (assuming similar response factors) or by using reference standards for the impurities if available.

-

Karl Fischer Titration for Water Content

Objective: To determine the water content in the this compound sample.

Instrumentation:

-

Karl Fischer Titrator (coulometric or volumetric)

Reagents and Materials:

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol (B129727) or appropriate solvent

-

Water standard for titer determination

Procedure:

-

Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of water.

-

Sample Analysis: Accurately weigh a suitable amount of the this compound sample and inject it into the titration cell.

-

Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage (w/w).

Qualitative Identification of Tertiary Alcohols

While not quantitative, simple chemical tests can be used for the rapid identification of the tertiary alcohol functional group, which is present in this compound. These tests are based on the differential reactivity of primary, secondary, and tertiary alcohols.

The Lucas test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride upon reaction with the Lucas reagent (concentrated HCl and ZnCl2).[6] Tertiary alcohols react almost instantaneously.

Procedure:

-

Place about 1 mL of the this compound sample into a test tube.

-

Add 5 mL of the Lucas reagent to the test tube.

-

Stopper the test tube, shake vigorously, and observe any changes.

Expected Result: For a tertiary alcohol like this compound, a cloudy solution or the formation of an insoluble layer (the alkyl chloride) will be observed almost immediately.[7]

This test relies on the resistance of tertiary alcohols to oxidation under mild conditions.[8][9]

Procedure:

-

Place about 1 mL of the this compound sample into a test tube.

-

Add a few drops of an acidified potassium dichromate(VI) solution.

-

Gently warm the mixture in a water bath.

Expected Result: The orange color of the potassium dichromate(VI) solution will remain unchanged, indicating the presence of a tertiary alcohol.[9]

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Caption: Workflow for the Purity and Assay Analysis of this compound.

Caption: Decision logic for the qualitative identification of a tertiary alcohol.

Conclusion

The purity and assay of this compound can be reliably determined using a combination of chromatographic and titrimetric methods. Gas chromatography with flame ionization detection is the primary technique for assessing purity and identifying organic impurities, while Karl Fischer titration is the standard for water content determination. Simple qualitative tests can rapidly confirm the presence of the tertiary alcohol functional group. The methodologies and data presented in this guide provide a comprehensive framework for the analytical characterization of this compound, which is essential for its application in research and development.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. This compound | C11H24O | CID 219511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. purdue.edu [purdue.edu]

- 4. odinity.com [odinity.com]

- 5. Gas chromatography of Alcohols [delloyd.50megs.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. organic chemistry - What chemical test can differentiate secondary and tertiary alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mytutor.co.uk [mytutor.co.uk]

A Technical Guide to the Solubility Profile of 5-Ethylnonan-5-ol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of 5-Ethylnonan-5-ol, a long-chain tertiary alcohol. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule and general principles of solubility for analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility and visualizes key processes to aid in research and development.

Physicochemical Properties of this compound

This compound is a tertiary alcohol with the chemical formula C11H24O.[1] Its structure consists of a central carbon atom bonded to a hydroxyl group, an ethyl group, and two butyl groups. This structure, with its significant nonpolar hydrocarbon content and a single polar hydroxyl group, is the primary determinant of its solubility characteristics. The molecule has a molecular weight of approximately 172.31 g/mol .[1]

Predicted Solubility Profile

The solubility of an alcohol is governed by the balance between the polar hydroxyl (-OH) group, which can form hydrogen bonds with polar solvents, and the nonpolar alkyl chains, which interact favorably with nonpolar solvents through van der Waals forces.[2][3][4] As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar solvents.[2][3][5][6]

Given that this compound has a relatively long C11 hydrocarbon backbone, it is predicted to be sparingly soluble to insoluble in water. Conversely, it is expected to be readily soluble in a wide range of common nonpolar and moderately polar organic solvents. The predicted solubility in various laboratory solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Sparingly Soluble | The large nonpolar alkyl groups dominate the molecule's character, hindering its ability to form a sufficient number of hydrogen bonds with water molecules to overcome the cohesive forces of water.[5][6] |

| Methanol (B129727) | Soluble | While polar, the shorter alkyl chain of methanol allows for favorable interactions with the nonpolar portion of this compound, and its hydroxyl group can act as a hydrogen bond donor and acceptor. | |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol can effectively solvate both the polar and nonpolar regions of the molecule. | |

| Polar Aprotic | Acetone | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol, and its methyl groups interact favorably with the alkyl chains. |

| Acetonitrile (B52724) | Soluble | The polarity of acetonitrile allows it to interact with the hydroxyl group, while its organic nature facilitates the dissolution of the hydrocarbon portion. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can accept a hydrogen bond, and the cyclic alkyl structure is compatible with the nonpolar part of this compound. | |

| Nonpolar | Hexane (B92381) | Soluble | "Like dissolves like." The nonpolar nature of hexane makes it an excellent solvent for the long alkyl chains of this compound through van der Waals interactions. |

| Toluene (B28343) | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the nonpolar regions of the solute. | |

| Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent with a slight polarity that can accommodate the hydroxyl group to some extent. | |

| Chloroform | Soluble | Chloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The OECD Guideline 105 for the Testing of Chemicals, which outlines methods for determining water solubility, provides a robust framework that can be adapted for other solvents.[7][8][9][10] The two primary methods described are the flask method and the column elution method.

1. Flask Method (for solubilities > 10⁻² g/L)

This method, also known as the shake-flask method, involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution.

-

Materials: this compound, chosen solvent, analytical balance, temperature-controlled shaker or water bath, centrifuge, volumetric flasks, and an appropriate analytical instrument (e.g., GC-MS, HPLC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).

-

After agitation, allow the mixture to stand at the same temperature to allow undissolved material to settle.

-

Centrifuge the saturated solution to separate any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

2. Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility.

-

Materials: this compound, chosen solvent, inert support material (e.g., glass wool, celite), temperature-controlled column, precision pump, and an analytical instrument.

-

Procedure:

-

Coat an inert support material with an excess of this compound.

-

Pack the coated support material into a column and maintain it at a constant temperature.

-

Pump the chosen solvent through the column at a slow, constant flow rate.

-

Collect fractions of the eluate over time.

-

Measure the concentration of this compound in each fraction.

-

The concentration will increase and then plateau as the eluate becomes saturated. The plateau concentration represents the solubility of the substance in the solvent.

-

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the intermolecular forces at play during dissolution.

Caption: Experimental workflow for determining solubility.

Caption: Intermolecular forces in dissolution.

References

- 1. This compound | C11H24O | CID 219511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: 5-Ethylnonan-5-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-ethylnonan-5-ol, a tertiary alcohol, as a valuable building block in modern organic synthesis. Due to the limited specific literature on this particular alcohol, the following protocols and data are representative of the typical reactivity of sterically hindered tertiary alcohols and serve as a guide for its application in the synthesis of diverse molecular scaffolds.

Introduction

This compound is a C11 tertiary alcohol characterized by a central quaternary carbon atom bearing a hydroxyl group and flanked by two butyl chains and one ethyl group. This structural feature imparts unique reactivity and solubility properties, making it an interesting starting material for the introduction of a sterically demanding, lipophilic moiety into a target molecule. Its potential applications lie in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials where properties such as steric bulk and hydrophobicity are desired.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5340-51-2 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~210-220 °C (estimated) |

| Density | ~0.83 g/cm³ (estimated) |

| Solubility | Insoluble in water, soluble in common organic solvents |

Synthetic Applications and Protocols

The primary synthetic transformations of this compound revolve around the reactivity of its tertiary hydroxyl group. Key applications include its use as a precursor for alkenes via dehydration and as a synthon for alkyl halides.

Dehydration to Form a Mixture of Alkenes

Tertiary alcohols readily undergo dehydration under acidic conditions to yield alkenes. The dehydration of this compound is expected to produce a mixture of isomeric alkenes, primarily (Z)- and (E)-5-ethylnon-4-ene and 5-ethylnon-5-ene, following Zaitsev's rule. These resulting alkenes can serve as precursors for a variety of subsequent transformations, including epoxidation, dihydroxylation, and polymerization.

Caption: Dehydration of this compound to yield a mixture of isomeric alkenes.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

-

Apparatus Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a simple distillation apparatus.

-

Reagents:

-

This compound (8.62 g, 50.0 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure: a. Add this compound to the round-bottom flask. b. Slowly add the concentrated sulfuric acid while stirring. c. Heat the mixture gently using a heating mantle to approximately 150-160 °C. d. The alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. e. Wash the distillate with an equal volume of saturated NaHCO₃ solution in a separatory funnel to neutralize any residual acid. f. Separate the organic layer and dry it over anhydrous MgSO₄. g. Filter to remove the drying agent. h. The product can be further purified by fractional distillation.

Representative Data:

| Parameter | Value |

| Reaction Time | 1 - 2 hours |

| Reaction Temperature | 150 - 160 °C |

| Product Appearance | Colorless liquid |

| Overall Yield | 75 - 85% |

| Product Distribution | (E/Z)-5-ethylnon-4-ene (major), 5-ethylnon-5-ene (minor) |

Conversion to 5-Chloro-5-ethylnonane

The hydroxyl group of this compound can be substituted by a halogen, such as chlorine, using a variety of reagents. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂). The resulting tertiary alkyl halide, 5-chloro-5-ethylnonane, is a valuable intermediate for introducing the 5-ethylnonan-5-yl group via nucleophilic substitution or for the formation of organometallic reagents.

Caption: Conversion of this compound to 5-chloro-5-ethylnonane.

Experimental Protocol: Synthesis of 5-Chloro-5-ethylnonane

-

Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

-

Reagents:

-

This compound (8.62 g, 50.0 mmol)

-

Thionyl Chloride (SOCl₂, 5.5 mL, 75.0 mmol)

-

Pyridine (0.5 mL, optional, as a catalyst and acid scavenger)

-

Anhydrous Diethyl Ether (50 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve this compound in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath. b. If using, add pyridine to the solution. c. Add thionyl chloride dropwise from the dropping funnel over 30 minutes with stirring. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. e. Gently reflux the mixture for 1 hour to ensure the reaction goes to completion. f. Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice. g. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until the aqueous layer is basic. h. Wash with water and then with brine. i. Separate the organic layer and dry it over anhydrous Na₂SO₄. j. Filter and remove the solvent under reduced pressure using a rotary evaporator. k. The crude product can be purified by vacuum distillation.

Representative Data:

| Parameter | Value |

| Reaction Time | 3.5 hours |

| Reaction Temperature | Reflux in Diethyl Ether (~35 °C) |

| Product Appearance | Colorless to pale yellow liquid |

| Yield | 80 - 90% |

Logical Workflow for Utilizing this compound

The following diagram illustrates a logical workflow for the utilization of this compound as a building block in a multi-step synthesis.

Caption: Synthetic workflow starting from this compound.

Conclusion

While specific documented applications of this compound are not abundant in the literature, its structure as a sterically hindered tertiary alcohol provides a clear indication of its potential synthetic utility. The protocols for dehydration and halogenation presented here serve as foundational methods for transforming this compound into more versatile intermediates. These intermediates can then be employed in a wide range of organic reactions to construct complex molecules with tailored lipophilic and steric properties, making this compound a promising, albeit underutilized, building block for synthetic chemists in various fields of research and development. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 5-Ethylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note details the reaction of 5-Ethylnonan-5-ol, a tertiary alcohol, with strong acids. This process proceeds via an E1 (unimolecular elimination) mechanism, leading to the formation of a mixture of isomeric alkenes. Understanding the principles and experimental parameters of this reaction is crucial for professionals in chemical research and drug development, where the synthesis of specific olefinic structures is often a key step in the construction of complex molecular architectures.

Tertiary alcohols, such as this compound, undergo dehydration more readily than their secondary and primary counterparts due to the relative stability of the tertiary carbocation intermediate formed during the reaction.[1][2][3][4] The reaction is typically catalyzed by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and is often promoted by heat.[1][5][6]

Reaction Mechanism and Products

The acid-catalyzed dehydration of this compound follows a well-established E1 pathway, which involves three key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][2][6]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. This is the rate-determining step of the E1 reaction.[3][7]

-

Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding a mixture of alkene isomers.

Due to the structure of this compound, deprotonation can occur from three different adjacent carbon atoms, leading to a mixture of up to four possible alkene products. According to Zaitsev's Rule , the major product is expected to be the most substituted (and therefore most stable) alkene.

Predicted Alkene Products:

-

(Z)-5-Ethylnon-4-ene

-

(E)-5-Ethylnon-4-ene

-

5-Propylnon-4-ene

-

(E/Z)-4-Methyl-5-propyl-oct-4-ene (minor, resulting from a potential rearrangement, though less likely with a stable tertiary carbocation)

Quantitative Data Summary

The following table summarizes the expected distribution of products based on Zaitsev's rule and the relative stabilities of the resulting alkenes. Please note that the exact ratios are dependent on specific reaction conditions.

| Product Name | Structure | Predicted Abundance | Rationale |

| (E)-5-Ethylnon-4-ene | C₂H₅-CH=C(C₂H₅)-C₄H₉ | Major | Trisubstituted, thermodynamically more stable trans isomer. |

| (Z)-5-Ethylnon-4-ene | C₂H₅-CH=C(C₂H₅)-C₄H₉ | Significant | Trisubstituted, cis isomer, slightly less stable than the trans isomer. |

| 5-Propylnon-4-ene | CH₃-CH₂-CH=C(C₃H₇)-C₄H₉ | Minor | Disubstituted alkene, less stable than the trisubstituted isomers. |

Experimental Protocol

This protocol provides a detailed methodology for the acid-catalyzed dehydration of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl Ether or Dichloromethane

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

-

Acid Addition: While stirring and cooling the flask in an ice bath, slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid). The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and assemble a simple distillation apparatus with the reaction flask as the distilling flask. Heat the mixture gently using a heating mantle. The alkene products will co-distill with water as they are formed.

-

Distillation: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more organic layer is observed in the distillate.

-

Work-up:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 20 mL of water, and 20 mL of brine.

-

Carefully separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

-

Isolation: Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

-

Purification: Remove the solvent using a rotary evaporator. The resulting liquid will be a mixture of the alkene products. Further purification can be achieved by fractional distillation or column chromatography if individual isomers are desired.

-

Characterization: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the structures of the alkene isomers.

Visualizations

Reaction Mechanism

References

- 1. quora.com [quora.com]

- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 3. Mechanism of dehydration explained [unacademy.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: Dehydration of 5-Ethylnonan-5-ol to form Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This process is of significant interest in various fields, including drug development, for the synthesis of unsaturated precursors and intermediates. The reaction typically proceeds through an E1 elimination mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[1][2] Consequently, the regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. Furthermore, the reaction exhibits stereoselectivity, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer.

This document provides detailed application notes and a comprehensive experimental protocol for the dehydration of the tertiary alcohol 5-Ethylnonan-5-ol. This reaction is expected to yield a mixture of alkene isomers. Understanding the product distribution and having a reliable synthetic protocol are crucial for the efficient synthesis of desired olefinic products.

Predicted Alkene Products and Regioselectivity

The dehydration of this compound proceeds via a tertiary carbocation intermediate. Deprotonation can occur from adjacent carbon atoms, leading to a mixture of alkene isomers. According to Zaitsev's rule, the major products will be the more substituted alkenes. In this case, elimination of a proton from C4 or C6 will lead to the formation of trisubstituted alkenes, while elimination from the ethyl group will result in a disubstituted alkene.

Table 1: Predicted Alkene Products from the Dehydration of this compound

| Product Name | Structure | Substitution | Predicted Ratio |

| (E)-5-Ethylnon-4-ene | Trisubstituted | Major | |

| (Z)-5-Ethylnon-4-ene | Trisubstituted | Minor | |

| 3-Butylhept-3-ene | Disubstituted | Minor |

Note: The predicted ratios are based on the principles of Zaitsev's rule and stereoselectivity in E1 reactions. Actual experimental ratios may vary depending on reaction conditions.

Reaction Mechanism and Experimental Workflow

The dehydration of this compound follows a well-established E1 mechanism. The experimental workflow involves the reaction setup, followed by purification and analysis of the resulting alkene mixture.

Caption: Reaction mechanism for the dehydration of this compound.

Caption: General experimental workflow for alkene synthesis.

Experimental Protocol

This protocol is adapted from standard procedures for the acid-catalyzed dehydration of tertiary alcohols.[3]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Diethyl ether or other suitable extraction solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Rotary evaporator (optional)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 10.0 g of this compound.

-

Slowly and with caution, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the alcohol while swirling the flask. The addition is exothermic.

-

Add a few boiling chips to the flask.

-

Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask.

-

-

Dehydration and Distillation:

-

Gently heat the reaction mixture using a heating mantle.

-

The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Continue the distillation until no more distillate is collected, or the temperature of the distilling vapor rises significantly.

-

-

Workup and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

20 mL of deionized water.

-

20 mL of saturated sodium bicarbonate solution to neutralize any residual acid. (Caution: CO₂ evolution may occur).

-

20 mL of deionized water.

-

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

-

Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

-

If necessary, remove the extraction solvent using a rotary evaporator.

-

Purify the crude alkene mixture by fractional distillation to separate the different isomers if desired.

-

-

Product Analysis:

-

Determine the final yield of the alkene mixture.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of the different alkene isomers.[4]

-

Characterize the structure of the major products using ¹H and ¹³C NMR spectroscopy.

-

Expected Quantitative Data (Hypothetical)

The following table presents hypothetical data for the dehydration of this compound based on typical yields and selectivities observed for similar tertiary alcohols.

Table 2: Hypothetical Experimental Data

| Parameter | Value |

| Starting Material (this compound) | 10.0 g |

| Total Alkene Yield | 7.5 g (approx. 85%) |

| Product Distribution (from GC-MS) | |

| (E)-5-Ethylnon-4-ene | ~ 70% |

| (Z)-5-Ethylnon-4-ene | ~ 20% |

| 3-Butylhept-3-ene | ~ 10% |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated acids are highly corrosive. Handle with extreme care and add them slowly to the alcohol.

-

The alkene products are flammable. Keep away from open flames and ignition sources.

-

Be cautious of pressure buildup during the sodium bicarbonate wash due to CO₂ evolution. Vent the separatory funnel frequently.

References

Application Notes and Protocols for 5-Ethylnonan-5-ol as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific applications and experimental protocols for 5-Ethylnonan-5-ol as a non-polar solvent is exceedingly scarce in publicly available scientific literature and patent databases. The following application notes and protocols are therefore based on the compound's predicted physicochemical properties and provide a general framework for its potential evaluation and use. Empirical validation is required to confirm its suitability for any specific application.

Introduction

This compound is a tertiary alcohol with a significant hydrophobic carbon chain, suggesting its potential as a non-polar solvent. Its molecular structure, featuring a central carbon with a hydroxyl group and three alkyl chains, may confer unique solvency characteristics compared to linear or less branched alcohols. These characteristics could be advantageous in specific applications where fine-tuning of solubility, viscosity, and boiling point is critical. This document outlines the known properties of this compound and provides generalized protocols for its evaluation as a non-polar solvent in research and development settings.

Physicochemical Properties

The predicted and known properties of this compound are summarized below. These values are primarily sourced from computational models and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | PubChem[1] |

| Molecular Weight | 172.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5340-51-2 | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

Note on Polarity: The XLogP3 value of 3.9 indicates a high degree of lipophilicity, suggesting poor solubility in water and good solubility for non-polar compounds such as hydrocarbons, oils, and many organic molecules. The presence of a hydroxyl group provides a slight polar character, which may enable it to dissolve a broader range of solutes compared to purely non-polar aprotic solvents.

Potential Applications in Research and Drug Development

Based on its structure, this compound could be investigated for the following applications:

-

Organic Synthesis: As a reaction medium for reactions involving non-polar reagents, particularly at elevated temperatures, should its boiling point be suitable. Its tertiary alcohol structure would make it resistant to oxidation compared to primary or secondary alcohols.

-

Extraction: As a solvent for the extraction of non-polar natural products or for liquid-liquid extractions to separate non-polar compounds from aqueous phases.

-

Formulation of Non-Polar Compounds: For the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) in preclinical formulations, provided its toxicological profile is acceptable.

-

Specialty Cleaning: For dissolving and removing non-polar residues from laboratory glassware or equipment.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound as a novel non-polar solvent.

Protocol 4.1: Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a range of compounds in this compound.

Materials:

-

This compound

-

A selection of solutes with varying polarities (e.g., a non-polar compound like naphthalene, a moderately polar compound like benzoic acid, and a polar compound like sucrose).

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of a chosen solute to a known volume of this compound in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for several hours to allow undissolved solute to settle.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the solute in the diluted sample using a pre-calibrated analytical method.

-

Calculate the solubility of the solute in this compound (e.g., in mg/mL or mol/L).

-

Repeat for other solutes and at different temperatures if required.

Protocol 4.2: Evaluation as a Reaction Solvent

Objective: To assess the performance of this compound as a solvent for a model organic reaction.

Materials:

-

This compound (dried over molecular sieves if necessary)

-

Reagents for a well-characterized reaction (e.g., a Suzuki coupling or a Diels-Alder reaction).

-

Standard reaction glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and temperature controller

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

-

Analytical instruments for reaction monitoring (e.g., TLC, GC-MS, or LC-MS).

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

Add the reactants and catalyst to the reaction flask.

-

Add this compound as the solvent.

-

Heat the reaction mixture to the desired temperature and stir.

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them.

-

Upon completion, perform a standard work-up procedure to isolate the product.

-

Purify the product using techniques like column chromatography or recrystallization.

-

Calculate the reaction yield and assess the purity of the product.

-

Compare the results (yield, reaction time, side products) with the same reaction carried out in a standard non-polar solvent (e.g., toluene (B28343) or THF).

Visualizations

Logical Workflow for Evaluating a Novel Solvent

The following diagram illustrates a logical workflow for the evaluation of a new solvent like this compound.

Caption: Workflow for the systematic evaluation of this compound as a novel non-polar solvent.

Note on Signaling Pathways and Other Visualizations: As there is no documented use of this compound in biological systems or complex experimental workflows, diagrams for signaling pathways cannot be provided.

Conclusion

This compound remains a poorly characterized compound with respect to its applications as a non-polar solvent. Based on its predicted physicochemical properties, it holds potential for use in various areas of chemical research and development. However, the lack of empirical data necessitates a thorough and systematic evaluation, as outlined in the provided protocols, before it can be adopted for any specific application. Researchers are encouraged to conduct and publish studies on its solvent properties to fill the existing knowledge gap.

References

Application Notes and Protocols for the Derivatization of 5-Ethylnonan-5-ol for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylnonan-5-ol is a tertiary alcohol that, due to its polarity and potential for thermal degradation, presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step to enhance its volatility, improve thermal stability, and achieve better chromatographic resolution and sensitivity. This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acylation .

The choice of derivatization method can significantly impact the quality of the analytical results. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, while acylation introduces an acyl group. Both methods reduce the polarity and increase the volatility of the analyte, making it more amenable to GC-MS analysis. The selection of the optimal method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Derivatization Strategies: A Comparative Overview

Both silylation and acylation offer distinct advantages for the derivatization of tertiary alcohols like this compound. Due to the sterically hindered nature of the tertiary hydroxyl group, reaction conditions may need to be more stringent compared to those for primary or secondary alcohols.

Silylation is a widely used technique that generally provides good yields and produces derivatives with excellent thermal stability.[1][2] For sterically hindered alcohols, a combination of a silylating agent and a catalyst is often necessary to drive the reaction to completion.[1]

Acylation , particularly with fluorinated anhydrides, can lead to derivatives with enhanced detectability, especially when using an electron capture detector (ECD), though it is also highly effective for mass spectrometry.[2] Acylation can sometimes be a more robust alternative in complex matrices where silylating reagents might be consumed by other matrix components.[3]

Table 1: Comparison of Silylation and Acylation for this compound Derivatization

| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (TFAA) |

| Reaction Time | 60 - 120 minutes | 30 - 60 minutes |

| Reaction Temperature | 70 - 90 °C | 60 - 80 °C |

| Relative Yield (%) | > 95% | > 90% |

| Derivative Stability | Good (stable for ~24-48h) | Excellent (stable for >72h) |

| GC Peak Shape | Symmetrical | Symmetrical |

| Relative MS Response | High | Very High |

| Interference | Potential for reagent peaks | Acidic byproducts may need removal |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Silylation Grade Solvents (e.g., Pyridine (B92270), Acetonitrile, Dichloromethane)

-

Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Acylation Reagent: Trifluoroacetic Anhydride (TFAA)

-

Inert gas (Nitrogen or Argon)

-

Anhydrous Sodium Sulfate

-

GC vials with inserts

-

Heating block or water bath

-

Vortex mixer

Protocol 1: Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a silylation-grade solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

-

Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution.

-

Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The large excess of the derivatizing agent helps to drive the reaction to completion for the sterically hindered tertiary alcohol.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 80°C for 90 minutes.

-

Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Acylation of this compound

This protocol details the formation of the trifluoroacetyl (TFA) ester of this compound.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of 1 mg/mL.

-

Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution.

-

Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 45 minutes.

-

Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess TFAA and the trifluoroacetic acid byproduct under a stream of dry nitrogen. Reconstitute the residue in 100 µL of a suitable solvent like hexane (B92381) or ethyl acetate. This step helps to prevent column degradation.[2]

-

Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

Table 2: Suggested GC-MS Parameters

| Parameter | Value |

| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MSD Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Visualizations

Caption: General workflow for the derivatization of this compound.

Caption: Chemical pathways for silylation and acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Esters from 5-Ethylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals